molecular formula C19H22N2O4 B14019247 benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate CAS No. 70379-95-2

benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate

Cat. No.: B14019247
CAS No.: 70379-95-2
M. Wt: 342.4 g/mol
InChI Key: DUUJCHQOUDSOIU-UHFFFAOYSA-N
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Description

Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a carbamate group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: This compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog with a similar structure but without the substituted phenyl ring.

    Phenyl carbamate: Another related compound with a phenyl group instead of a benzyl group.

    Isopropyl carbamate: Contains an isopropyl group instead of a benzyl group.

Uniqueness

Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate is unique due to the presence of both a benzyl group and a substituted phenyl ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

70379-95-2

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate

InChI

InChI=1S/C19H22N2O4/c1-14(2)20-18(22)17-10-8-16(9-11-17)13-25-21-19(23)24-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

DUUJCHQOUDSOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CONC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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